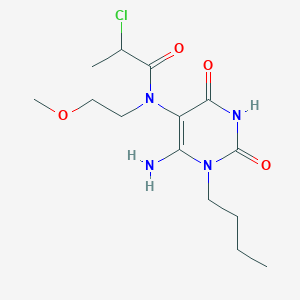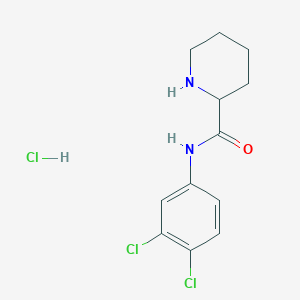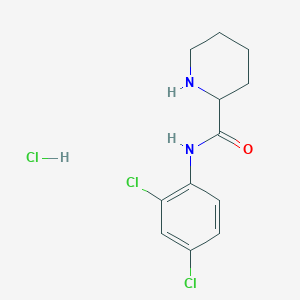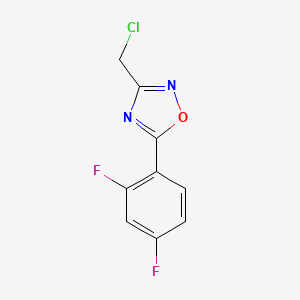
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
“3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 942035-93-0 . It has a molecular weight of 230.6 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Characterization
3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole and its derivatives are synthesized and characterized for various scientific purposes, including the study of their anti-inflammatory properties. For example, Koksal et al. (2008) synthesized several 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, demonstrating the potential of oxadiazole derivatives in medicinal chemistry (Koksal et al., 2008).
Biological Evaluation for Therapeutic Applications
Oxadiazole derivatives, including those similar to this compound, are evaluated for their therapeutic potential in various biological activities. Cao et al. (2019) synthesized phenyl-1,2,4-oxadiazole derivatives and evaluated them for anti-allodynic activity, identifying compounds with significant efficacy in treating neuropathic pain (Cao et al., 2019).
Anticonvulsant and Antiproteolytic Properties
Research also explores the anticonvulsant and antiproteolytic properties of oxadiazole derivatives. Chaudhary et al. (1979) synthesized and characterized several 5-(3,4-methylenedioxyphenyl)-3-arylaminomethyl-1,3,4-oxadiazole-2-thiones, demonstrating their potential in treating convulsions and exploring their mechanism of action (Chaudhary et al., 1979).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of oxadiazole derivatives are studied to understand their behavior in biological systems. Allan et al. (2006) investigated the metabolism of UK-383,367, an oxadiazole derivative, in rats and dogs, providing insights into its metabolic pathways and the identification of long-lived metabolites (Allan et al., 2006).
Potential in Treating Infectious Diseases
Oxadiazole derivatives are also investigated for their potential in treating infectious diseases. Sayed et al. (2008) identified oxadiazoles as new drug leads for controlling schistosomiasis, demonstrating the ability of these compounds to inhibit parasite enzymes and reduce worm burdens in infected mice (Sayed et al., 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(2,4-difluorophenyl)pyridine, have been used in the synthesis of iridium complexes, which are known to target mitochondria .
Mode of Action
Related compounds have been involved in difluoromethylation of heterocycles via a radical process . This process is important for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
Related compounds have been used in the synthesis of iridium complexes, which are known to affect mitochondrial function .
Result of Action
Related compounds have been used in the synthesis of iridium complexes, which are known to exhibit photophysical properties and have potential applications in photodynamic therapy .
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEHETOHWDPGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416795.png)
![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]propanoic acid hydrochloride](/img/structure/B1416799.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)
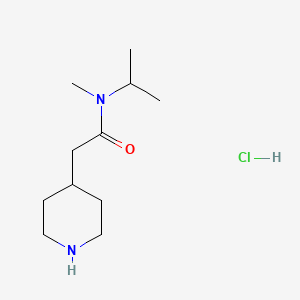
![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)
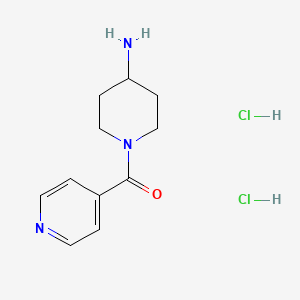
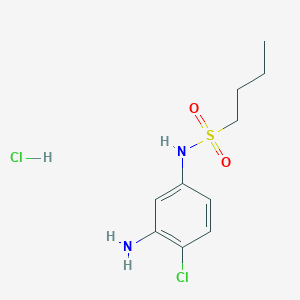
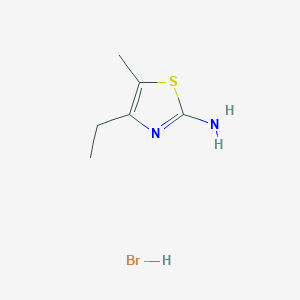
![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
